molecular formula C18H16N2O2S B5133080 2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5133080
M. Wt: 324.4 g/mol
InChI Key: QJCVVJJEKMGAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a biphenyl group, a thiazole ring, and an acetamide moiety, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-11-19-18(23-13)20-17(21)12-22-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCVVJJEKMGAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the biphenylyloxy intermediate: This can be achieved by reacting biphenyl with an appropriate halogenating agent to introduce a halogen atom, followed by a nucleophilic substitution reaction with a hydroxyl group to form the biphenylyloxy intermediate.

    Thiazole ring formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Coupling reaction: The final step involves coupling the biphenylyloxy intermediate with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the biphenyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the acetamide moiety, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The biphenylyloxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or biphenyl group.

    Reduction: Amines or other reduced forms of the acetamide moiety.

    Substitution: Functionalized biphenylyloxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)ethanamide: A similar compound with an ethanamide moiety instead of acetamide.

    2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)propionamide: A similar compound with a propionamide moiety.

Uniqueness

2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the biphenylyloxy group, thiazole ring, and acetamide moiety allows for a diverse range of interactions and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.